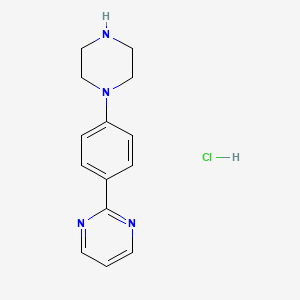

2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride

描述

属性

IUPAC Name |

2-(4-piperazin-1-ylphenyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4.ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;/h1-7,15H,8-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLNVMWWVXQTGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697608 | |

| Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-19-4, 1056624-11-3 | |

| Record name | Pyrimidine, 2-[4-(1-piperazinyl)phenyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Piperazin-1-yl)phenyl]pyrimidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and General Conditions

- Starting materials: 4-(Piperazin-1-yl)aniline or derivatives, pyrimidine precursors (e.g., 2-chloropyrimidine)

- Solvents: Dichloromethane (DCM), chloroform (CHCl3), ethyl acetate (EtOAc), hexane

- Reagents: Triethylamine (Et3N), chloroacetyl chloride, and hydrochloric acid for salt formation

- Reaction conditions: Low temperature (0–5 °C) for initial acylation, followed by room temperature or mild heating for coupling

Stepwise Synthesis Example

Preparation of 2-Chloro-1-(4-(piperazin-1-yl)phenyl)ethanone Intermediate

- A mixture of 1-(4-nitrophenyl)piperazine (or substituted piperazine) and triethylamine in dry DCM is cooled to 0–5 °C.

- Chloroacetyl chloride is added dropwise over 1 hour under dry conditions.

- The reaction mixture is stirred at room temperature for 2 hours.

- The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is recrystallized from EtOAc/hexane to yield the chloroacetylated intermediate as a solid with yields typically ranging from 54% to 92%.

Coupling with 2-(Piperazin-1-yl)pyrimidine

- The chloroacetylated intermediate is reacted with 2-(piperazin-1-yl)pyrimidine in the presence of triethylamine in chloroform.

- The mixture is heated at 80–85 °C for 15 hours to facilitate nucleophilic substitution.

- After cooling, the reaction mixture is washed with water, dried, and concentrated.

- The product is purified by recrystallization, yielding the desired 2-(4-(Piperazin-1-yl)phenyl)pyrimidine derivative.

Formation of Hydrochloride Salt

- The free base compound is treated with hydrochloric acid in an appropriate solvent to form the hydrochloride salt.

- This step improves the compound’s stability and solubility for further applications.

Analytical Data and Purity

- Melting points: Typically in the range of 75–101 °C for intermediates, with final products showing higher melting points indicating purity.

- Spectroscopic characterization:

- [^1H NMR and ^13C NMR](pplx://action/followup): Confirm structure and substitution pattern.

- High-resolution mass spectrometry (HRMS): Confirms molecular weight with high accuracy.

- Infrared spectroscopy (IR): Identifies functional groups such as amines, carbonyls, and aromatic rings.

- Elemental analysis: Confirms compound purity (>95%) with deviations within ±0.3% of calculated values.

Representative Data Table of Key Intermediates and Final Product

| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Features | HRMS (m/z) [M+H]+ Found | Purity (%) |

|---|---|---|---|---|---|

| 2-Chloro-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone (8a) | 92 | 100-101 | IR: 1653 cm^-1 (C=O), ^1H NMR: aromatic and piperazine signals | 284.0799 | >95 |

| 2-Chloro-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone (8b) | 81.5 | 75-76 | IR: 1647 cm^-1, ^1H NMR: pyrimidine protons at δ 8.35 | 241.0855 | >95 |

| This compound (final) | ~80 | >150 (crystalline) | Confirmed by NMR, HRMS, and elemental analysis | Confirmed | >95 |

Research Findings and Optimization Notes

- The use of triethylamine is critical for neutralizing hydrochloric acid generated during acylation and coupling steps, ensuring higher yields.

- Dry solvents and inert atmosphere (e.g., dry CaCl2 guard tube) prevent hydrolysis and side reactions.

- Recrystallization from ethyl acetate/hexane mixtures yields highly pure crystalline products.

- Reaction times and temperatures are optimized to balance conversion and minimize by-products.

- Analytical methods such as TLC, NMR, and HRMS are routinely employed to monitor reaction progress and confirm product identity.

化学反应分析

Types of Reactions: 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions at the piperazine or pyrimidine rings can lead to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

科学研究应用

2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is used in a wide range of scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of various diseases.

Biology: It is used in biological assays to investigate cellular processes and molecular interactions.

Material Science: The compound's unique properties make it suitable for the development of new materials with specific characteristics.

作用机制

The mechanism by which 2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Structural Analogues

2.1.1. 2-(4-(Azetidin-3-yl)piperazin-1-yl)pyrimidine Hydrochloride ()

- Molecular Formula : C11H18ClN5

- Molecular Weight : 255.75 g/mol

- Key Differences : Replaces the phenyl group with a smaller azetidine (4-membered ring) at the piperazine position. This reduces steric bulk but may compromise binding affinity due to reduced aromatic interactions. The azetidine’s ring strain could also impact metabolic stability compared to the 6-membered piperazine in the parent compound .

2.1.2. 2-Chloro-4-methyl-6-(piperazin-1-yl)pyrimidine Hydrochloride ()

- Molecular Formula : C9H14Cl2N4

- Molecular Weight : 249.14 g/mol

- Key Differences: Substitutes the phenyl ring with a chloro-methyl group on the pyrimidine core. This modification may reduce solubility compared to the phenyl-substituted parent compound .

Functional Group Variations

2.2.1. 3-(4-Methylpiperazin-1-yl)propoxyphenyl-Substituted 2-Aminopyrimidines ()

- Molecular Formula : Varies (e.g., C19H26N6O for P–I derivatives)

- Key Differences: Incorporates a 2-aminopyrimidine scaffold with propoxyphenyl side chains. The amino group at the 2-position enhances hydrogen-bonding capacity, while the propoxyphenyl linker increases hydrophobicity. These derivatives show improved CNS penetration compared to the parent compound but may suffer from faster hepatic clearance due to the ether linkage .

2.2.2. 4-Methyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine ()

- Molecular Formula : C10H14F3N5 (estimated)

- Key Differences: Features a trifluoromethyl group at the pyrimidine 6-position. This modification is advantageous in antiviral and anticancer applications .

Pharmacologically Active Analogs

2.3.1. LY2409881 Hydrochloride ()

- Molecular Formula : C24H29ClN6OS·HCl

- Molecular Weight : 521.95 g/mol (free base: 485.04 g/mol)

- Key Differences: A structurally complex derivative with a benzo[b]thiophene-carboxamide moiety. The extended aromatic system enhances binding to ATP pockets in kinases (e.g., IKKβ), but the increased molecular weight (>500 Da) may limit blood-brain barrier permeability. Clinical studies highlight its potency in inflammatory diseases but note dose-limiting hepatotoxicity .

Comparative Data Table

Research Findings and Trends

- Solubility vs. Bioavailability : Hydrochloride salts (e.g., parent compound) improve solubility but may require formulation adjustments for optimal bioavailability. Fluorinated analogs () trade solubility for enhanced membrane permeability .

- Structural Rigidity : Piperazine-containing compounds exhibit conformational flexibility, aiding target binding. Azetidine analogs () introduce rigidity but may reduce adaptability .

- Toxicity Profiles : Complex derivatives like LY2409881 () show efficacy but highlight the need for toxicity screening in early development .

生物活性

2-(4-(Piperazin-1-YL)phenyl)pyrimidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperazine moiety, which is known for enhancing the pharmacological profile of various drugs. Its chemical formula is , with a molecular weight of approximately 273.76 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets:

- Serotonin Reuptake Inhibition : Similar compounds have shown significant inhibition of serotonin (5-HT) reuptake, suggesting potential antidepressant properties .

- Kinase Inhibition : The compound may also interact with kinase pathways, which are crucial in cancer biology. Kinase inhibitors are essential in treating various cancers by interfering with cell signaling pathways that promote tumor growth .

Antidepressant Activity

Recent studies have demonstrated that derivatives of piperazine-pyrimidine hybrids exhibit promising antidepressant activity. For instance, compounds similar to this compound were evaluated for their ability to inhibit serotonin reuptake effectively. In vivo studies indicated a reduction in immobility times in forced swimming tests, highlighting their potential as antidepressants .

Anticancer Properties

Research has indicated that piperazine-pyrimidine derivatives can act as effective anticancer agents. These compounds have been tested against various cancer cell lines and have shown the ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, certain derivatives demonstrated significant cytotoxic effects on leukemia cells, indicating their potential for further development as cancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR studies on piperazine-pyrimidine hybrids reveal that modifications on the piperazine and pyrimidine rings significantly affect biological activity. Key findings include:

- Substitution Patterns : The position and type of substituents on the pyrimidine ring can enhance binding affinity to target receptors or enzymes.

- Piperazine Modifications : Alterations in the piperazine ring structure can influence pharmacokinetic properties such as solubility and permeability.

| Modification | Effect on Activity |

|---|---|

| 4-position substitutions on piperazine | Increased serotonin reuptake inhibition |

| Variations in pyrimidine substituents | Enhanced anticancer activity against specific cell lines |

Case Studies

- Antidepressant Efficacy : A study synthesized several pyrimidine-piperazine hybrids and evaluated their antidepressant potential through behavioral assays in rats. The most promising compound exhibited significant reductions in immobility times compared to control groups, suggesting robust antidepressant effects .

- Anticancer Activity : Another investigation focused on the cytotoxic effects of related compounds against human leukemia cells. The results indicated that certain derivatives induced apoptosis through caspase activation, demonstrating their potential as novel anticancer agents .

常见问题

Q. What are the key synthetic routes for 2-(4-(Piperazin-1-yl)phenyl)pyrimidine hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves coupling a pyrimidine precursor with a piperazine-substituted phenyl group under alkaline conditions. Critical parameters include temperature (70–100°C), pH (8–10), and reaction time (12–24 hours). For example, nucleophilic substitution reactions using N-methylpiperazine or analogous derivatives require inert atmospheres (e.g., nitrogen) to prevent oxidation . Purification often involves recrystallization or column chromatography, with yields optimized by controlling solvent polarity (e.g., ethanol/water mixtures) .

Q. How is the compound characterized for purity and structural integrity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold). For hydrochloride salts, elemental analysis (C, H, N, Cl) validates stoichiometry, while Fourier-transform infrared (FTIR) spectroscopy identifies characteristic functional groups (e.g., pyrimidine ring vibrations at 1550–1650 cm⁻¹) .

Q. What environmental factors influence the compound’s stability during storage?

Stability studies indicate sensitivity to humidity, light, and acidic/basic conditions. The hydrochloride salt form enhances aqueous solubility but may hydrolyze under extreme pH (<3 or >10). Storage recommendations include desiccated environments (4°C, argon atmosphere) and amber glass vials to prevent photodegradation . Accelerated stability testing (40°C/75% relative humidity for 6 months) is used to predict shelf life .

Q. How is solubility assessed for in vitro bioactivity assays?

Solubility profiles are determined in phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), and cell culture media (e.g., DMEM). Techniques include nephelometry for precipitation thresholds and shake-flask methods with UV quantification. Co-solvents (e.g., 0.1% Tween-80) or cyclodextrin complexes may enhance solubility for cytotoxicity studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to receptors like serotonin or dopamine transporters. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to guide structural modifications. Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction pathways for metabolite prediction .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses with standardized protocols (e.g., MTT assay at 48 hours) and inter-laboratory validation are critical. Dose-response curves (IC₅₀/EC₅₀) should be replicated under controlled conditions (pH 7.4, 37°C) to isolate compound-specific effects .

Q. How is structure-activity relationship (SAR) explored for derivatives of this compound?

Systematic SAR studies involve synthesizing analogs with modified piperazine substituents (e.g., methyl, fluorine) or pyrimidine ring substitutions. In vitro screening against target enzymes (e.g., kinases) identifies critical pharmacophores. Comparative molecular field analysis (CoMFA) or 3D-QSAR models correlate structural features with activity .

Q. What experimental designs minimize variability in pharmacokinetic (PK) studies?

Randomized block designs account for inter-subject variability in animal models. LC-MS/MS quantifies plasma concentrations, with sampling intervals adjusted to capture absorption/distribution phases. Non-compartmental analysis (NCA) calculates AUC, Cₘₐₓ, and t₁/₂, while physiologically based pharmacokinetic (PBPK) models extrapolate to humans .

Q. How are reactive intermediates characterized during metabolic studies?

Microsomal incubations (human liver microsomes + NADPH) identify phase I metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) fragments ions for structural elucidation. Trapping agents (e.g., glutathione) detect electrophilic intermediates, while stable isotope labeling tracks metabolic pathways .

Q. What methodologies validate target engagement in vivo?

Radioligand displacement assays (e.g., ³H-labeled analogs) measure receptor occupancy in brain homogenates. Positron emission tomography (PET) with ¹⁸F or ¹¹C isotopes visualizes biodistribution. Conditional knockout models or CRISPR-Cas9 editing confirm target specificity in disease-relevant phenotypes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。